

Physical and chemical properties of 1-(Chloromethyl)-2,3-dimethylbenzene

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Compound of Interest

Compound Name: 1-(Chloromethyl)-2,3-dimethylbenzene

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An In-depth Technical Guide to **1-(Chloromethyl)-2,3-dimethylbenzene**

Introduction

1-(Chloromethyl)-2,3-dimethylbenzene, also commonly known as 2,3-dimethylbenzyl chloride, is a substituted aromatic hydrocarbon of significant interest in synthetic organic chemistry. As a member of the benzyl halide family, its chemical behavior is dominated by the reactive chloromethyl group attached to the o-xylene backbone. This reactivity makes it a versatile intermediate and building block for the synthesis of more complex molecules, finding applications in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] For researchers and drug development professionals, a thorough understanding of this compound's properties is essential for its effective and safe utilization in synthetic strategies, enabling the precise introduction of the 2,3-dimethylbenzyl moiety to modulate a target molecule's steric, electronic, and pharmacokinetic properties.

This guide provides a comprehensive technical overview of **1-(Chloromethyl)-2,3-dimethylbenzene**, consolidating its physical, chemical, and spectroscopic data. It further details its core reactivity, a representative synthetic protocol, and critical safety guidelines, grounded in established chemical principles to support advanced research and development.

Chemical Identity and Structural Characteristics

The foundational step in utilizing any chemical reagent is confirming its identity. **1-(Chloromethyl)-2,3-dimethylbenzene** is unambiguously defined by its molecular structure and associated identifiers.

Caption: Molecular Structure of **1-(Chloromethyl)-2,3-dimethylbenzene**.

Table 1: Core Chemical Identifiers

Identifier	Value	Source
IUPAC Name	1-(chloromethyl)-2,3-dimethylbenzene	[3]
Synonyms	2,3-Dimethylbenzyl chloride	[3]
CAS Number	50449-64-4 (Note: PubChem lists multiple CAS numbers, including 13651-55-3)	[3]
Molecular Formula	C ₉ H ₁₁ Cl	[3]
Molecular Weight	154.63 g/mol	[3]
Canonical SMILES	<chem>CC1=C(C(=CC=C1)CCl)C</chem>	[3]

| InChIKey | CHMJJIHXWABUHA-UHFFFAOYSA-N [\[3\]](#) |

Physical and Spectroscopic Properties

The physical state and spectroscopic signature of a compound are critical for practical handling, reaction monitoring, and quality control.

Physical Properties

These properties dictate the conditions required for storage, handling, and reaction setup.

Table 2: Physical Characteristics

Property	Value	Source(s)
Appearance	Clear, colorless to light yellow liquid	[4]
Boiling Point	70°C at 5 mmHg	[5]
Melting Point	33-35°C	[5]
Density	1.033 g/cm ³ (Predicted)	[5]

| Solubility | Insoluble in water; miscible with alcohol, ether, and other organic solvents. |[6][7] |

Spectroscopic Profile: The Chemical Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of the molecule's structure. While specific spectra are proprietary, the expected features can be expertly predicted based on the structure.

Table 3: Predicted Spectroscopic Data

Technique	Expected Features
^1H NMR	Aromatic Protons (3H): Complex multiplet signals expected in the ~7.0-7.3 ppm region. The substitution pattern breaks simple symmetry, leading to distinct signals for each aromatic proton. Benzylic Protons ($-\text{CH}_2\text{Cl}$, 2H): A sharp singlet around ~4.5-4.7 ppm. The chemical shift is downfield due to the electronegative chlorine atom. Methyl Protons ($-\text{CH}_3$, 6H): Two distinct singlets, each integrating to 3H, expected around ~2.2-2.4 ppm. Their chemical environments are non-equivalent.
^{13}C NMR	Aromatic Carbons: Six distinct signals in the ~125-140 ppm range, confirming the lack of symmetry in the benzene ring.[8] Benzylic Carbon ($-\text{CH}_2\text{Cl}$): A signal around ~45-50 ppm. Methyl Carbons ($-\text{CH}_3$): Two distinct signals in the aliphatic region, ~15-20 ppm.
Infrared (IR)	C-H (Aromatic): Stretching vibrations just above 3000 cm^{-1} (~3030-3080 cm^{-1}).[9] C-H (Alkyl): Stretching vibrations just below 3000 cm^{-1} (~2850-2975 cm^{-1}).[9] C=C (Aromatic): Characteristic ring stretching peaks around 1600 cm^{-1} and 1500 cm^{-1} . [9] C-Cl Stretch: A signal in the fingerprint region, typically between $600\text{--}800\text{ cm}^{-1}$.

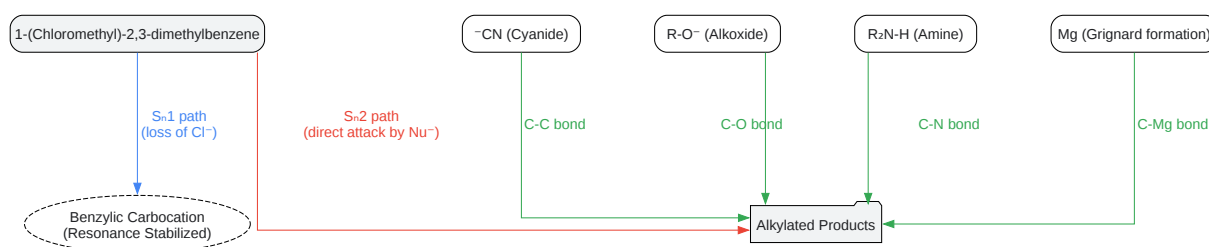
| Mass Spec. (MS) | Molecular Ion (M^+): A peak at m/z 154.[3] The key diagnostic feature is the $\text{M}+2$ isotope peak at m/z 156, with an intensity approximately one-third that of the M^+ peak, which is characteristic of a molecule containing a single chlorine atom. Primary Fragment: Loss of a chlorine radical ($\bullet\text{Cl}$) to form the stable 2,3-dimethylbenzyl carbocation at m/z 119. |

Chemical Reactivity and Synthetic Utility

The synthetic value of **1-(Chloromethyl)-2,3-dimethylbenzene** stems from the high reactivity of the benzylic chloride. This position is activated towards nucleophilic substitution because the transition state and any carbocation intermediate are stabilized by resonance with the adjacent aromatic ring.

Core Reactivity: Nucleophilic Substitution

The primary reaction pathway involves the displacement of the chloride ion by a wide range of nucleophiles. This reaction can proceed through either an S_N1 or S_N2 mechanism, depending on the nucleophile, solvent, and reaction conditions. This versatility allows for the facile formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.



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Caption: Core reactivity pathways for **1-(Chloromethyl)-2,3-dimethylbenzene**.

Applications in Drug Development

In medicinal chemistry, the 2,3-dimethylbenzyl group can be introduced to a lead compound to probe structure-activity relationships (SAR). The steric bulk of the two adjacent methyl groups can enforce specific conformations, improve binding selectivity, or block sites of metabolic

degradation, thereby enhancing the compound's pharmacokinetic profile. Its use as a chemical intermediate is widespread in the synthesis of various industrial chemicals, including pesticides and dyes.^{[1][2]}

Representative Synthesis Protocol

While various methods exist, a common and reliable laboratory-scale synthesis involves the chlorination of the corresponding alcohol, 2,3-dimethylbenzyl alcohol, using thionyl chloride (SOCl_2). This method is generally high-yielding and the byproducts (SO_2 and HCl) are gaseous, simplifying purification.^[10]

Protocol: Synthesis from (2,3-Dimethylphenyl)methanol

- **Expertise & Rationale:** This protocol employs thionyl chloride, a highly effective chlorinating agent for benzylic alcohols. A small amount of a tertiary amine base like pyridine is often used to catalyze the reaction and neutralize the HCl byproduct, preventing potential side reactions. The workup is designed to systematically remove unreacted reagents and byproducts.
- **Step 1: Reaction Setup**
 - Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO_2 gases).
 - Under an inert atmosphere (e.g., nitrogen or argon), dissolve (2,3-dimethylphenyl)methanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
 - Cool the solution to 0°C in an ice bath.
- **Step 2: Reagent Addition**
 - Add thionyl chloride (SOCl_2 , ~1.2 eq) dropwise to the stirred solution via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly.

- Causality Insight: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.
- Step 3: Reaction and Monitoring
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol spot has been completely consumed.
- Step 4: Workup and Isolation
 - Carefully and slowly pour the reaction mixture over crushed ice to quench the excess thionyl chloride.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO_3) solution (to remove residual acid), and finally with brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Step 5: Purification
 - The resulting crude oil is typically purified by vacuum distillation to yield **1-(Chloromethyl)-2,3-dimethylbenzene** as a clear liquid.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. **1-(Chloromethyl)-2,3-dimethylbenzene** is a hazardous substance requiring strict handling protocols.

GHS Hazard Classification

This compound is classified with significant hazards that necessitate careful handling.

- H302: Harmful if swallowed[3]

- H314: Causes severe skin burns and eye damage[3]
- H335: May cause respiratory irritation[3]

Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.[11] Ensure an eyewash station and safety shower are immediately accessible.[12]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.[12]
 - Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[12]

First Aid Measures

- If Inhaled: Immediately remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.
- If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Call a POISON CENTER or doctor immediately.[13]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor immediately.
- If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[13]

Storage and Disposal

- Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[11] Keep the container tightly closed and store locked up in a corrosion-resistant

container.

- Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations. Do not allow it to enter the environment.[12]

Conclusion

1-(Chloromethyl)-2,3-dimethylbenzene is a valuable yet hazardous chemical intermediate. Its utility is centered on the reactive benzylic chloride, which serves as a handle for introducing the 2,3-dimethylbenzyl group into a variety of molecular scaffolds. A comprehensive understanding of its physical properties, spectroscopic characteristics, and reactivity profile, combined with a strict adherence to safety protocols, is paramount for its successful application in the demanding fields of chemical research and drug development.

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